molecular formula C5H3BrFN B045044 5-Bromo-2-fluoropyridine CAS No. 766-11-0

5-Bromo-2-fluoropyridine

Cat. No. B045044
CAS RN: 766-11-0
M. Wt: 175.99 g/mol
InChI Key: MYUQKYGWKHTRPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-fluoropyridine derivatives has been achieved through various methodologies. For instance, one approach involves the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines, leading to the formation of 2-amino-5-fluoropyridines in significant yields (Pauton et al., 2019). Another route includes the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones starting from 5-bromo-2-fluoropyridine, showcasing its role as a precursor in creating functionalized pyridine derivatives (Sutherland & Gallagher, 2003).

Molecular Structure Analysis

The molecular structure of 5-bromo-2-fluoropyridine is characterized by the presence of bromo and fluoro substituents on the pyridine ring. These halogen atoms significantly influence the electronic and steric properties of the molecule, affecting its reactivity patterns. The structure allows for selective functionalization at different positions on the pyridine ring.

Chemical Reactions and Properties

5-Bromo-2-fluoropyridine undergoes various chemical reactions, such as palladium-catalyzed amination, enabling the chemoselective introduction of amino groups into the pyridine ring. This reactivity pattern is valuable for synthesizing a wide range of pyridine-based compounds with potential biological activities (Stroup et al., 2007).

Scientific Research Applications

  • Pharmaceutical Research

    • 5-Bromo-2-fluoropyridine has been used as a molecular scaffold for many active pharmaceutical ingredients (APIs) such as inhibitors of neuropeptide Y receptor Y5 .
    • The bromine and fluorine substituents have different reactivity. Fluorine substituent is in favor of nucleophilic aromatic substitution, while bromine substituent prefers copper/palladium catalyzed C-C/C-N coupling .
  • Cancer Immunotherapy

    • It has been used in the development of inhibitors of indoleamine-2,3-dioxygenase-1 in cancer immunotherapy .
    • The specific methods of application or experimental procedures are not detailed in the source .
  • Virology

    • It has been used in the development of inhibitors of the main protease of SARS-CoV-2 .
    • The specific methods of application or experimental procedures are not detailed in the source .
  • Organic Synthesis

    • 5-Bromo-2-fluoropyridine is used in the synthesis of heteroaromatic and aniline derivatives of piperidines .
    • The specific methods of application or experimental procedures are not detailed in the source .
  • Semiconductor Research

    • 5-Bromo-2-fluoropyridine is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .
    • A host material of 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo[4,5]imidazo[1,2-a]imidazole is synthesized from 5-bromo-2-fluoropyridine for OLED applications .

Safety And Hazards

5-Bromo-2-fluoropyridine is classified as a combustible liquid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-bromo-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUQKYGWKHTRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382478
Record name 5-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoropyridine

CAS RN

766-11-0
Record name 5-Bromo-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
A Sutherland, T Gallagher - The Journal of Organic Chemistry, 2003 - ACS Publications
… 5-bromo-2-fluoropyridine and the subsequent chemoselective coupling reactions of 5-bromo-2-fluoropyridine-… Commercially available 5-bromo-2-fluoropyridine (1) was treated with LDA …
Number of citations: 48 pubs.acs.org
GC Finger, LD Starr, DR Dickerson… - The Journal of …, 1963 - ACS Publications
… 5-Bromo-2-fluoropyridine (Illb).—(1) A mixture of 5-bromo-2chloropyridine (17.0g., 0.088 … , and powdered sodium nitrite by procedure B gave 5-bromo-2-fluoropyridine; yield, 10.76 g. (61…
Number of citations: 73 pubs.acs.org
M Adeel, F Elahi, MN Tahir - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… To a 6 ml solution of 5-bromo-2-fluoropyridine (0.20 g, 1.13 mmol), 5-bromo-2-methoxyphenylboronic acid (0.314 g, 1.36 mmol) in dioxane and K 3 PO 4 (0.361 g, 1.7 mmol, in 1 ml H 2 …
Number of citations: 1 scripts.iucr.org
AS Abel, OK Grigorova, AD Averin… - Russian Chemical …, 2015 - Springer
… Sterically hindered amine 2e readily reacts with 5 bromo 2 fluoropyridine 1c: the content of product 4e was formed in 85% yield in the reaction mix ture; however, isolated yield was …
Number of citations: 3 link.springer.com
M Adeel, F Elahi, MN Tahir, A Khan… - … Section E: Structure …, 2012 - scripts.iucr.org
… To a 5 ml solution of 5-bromo-2-fluoropyridine (0.1 g, 0.568 mmol), 4-chlorophenylboronic acid (0.097 g, 0.624 mmol) in dioxane and K 3 PO 4 (0.132 g, 0.624 mmol) was added Pd(…
Number of citations: 3 scripts.iucr.org
X Deng, J Rong, T Shao, MR Zhang, S Sun, S Liang - 2021 - Soc Nuclear Med
… Through Suzuki coupling reaction of compound 2 and 5-bromo-2-fluoropyridine 3, compound 4 was obtained in 25% yield. By deprotection and oxidation with RuCl 3 and NaIO 4 , …
Number of citations: 0 jnm.snmjournals.org
A Sutherland, T Gallagher, CGV Sharples… - The Journal of …, 2003 - ACS Publications
… zinc halide derived by Li−Br exchange from 5-bromo-2-fluoropyridine (7), which gave the … a, Scheme 1) dropwise addition of BuLi to 5-bromo-2-fluoropyridine (7) at −78 C led to …
Number of citations: 40 pubs.acs.org
F Elahi, M Adeel, MN Tahir - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… To a 6 ml solution of 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol), 2,3-dichlorophynyl boronic acid (0.260 g, 1.36 mmol) in dioxane and K 3 PO 4 (0.361 g, 1.5 mmol, in 1 ml H 2 O) was …
Number of citations: 1 scripts.iucr.org
L Wang, N Liu, B Dai - RSC advances, 2015 - pubs.rsc.org
… In this study, we chose 4-iodo-2-fluoropyridine and 5-bromo-2-fluoropyridine as model … 4-Iodo-2-fluoropyridine and 5-bromo-2-fluoropyridine successively reacted in one-pot with …
Number of citations: 19 pubs.rsc.org
D Troegel, F Möller, C Burschka, R Tacke - Organometallics, 2009 - ACS Publications
… Compounds 1a,b were prepared in four-step syntheses starting from 5-bromo-2-fluoropyridine and 5-bromo-2-chloropyridine, respectively, and were characterized by elemental …
Number of citations: 11 pubs.acs.org

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